Chemical Structure Analysis & Quality Control: 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
This guide provides an in-depth technical analysis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS 2568131-22-4), a critical pharmacophore intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs), par...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS 2568131-22-4), a critical pharmacophore intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting c-Met and VEGFR pathways.
Part 1: Molecular Identity & Strategic Significance
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a "privileged scaffold" in medicinal chemistry. It belongs to the class of diaryl ether diamines . Its structural architecture—a central ether linkage connecting two aniline derivatives with specific electronic and steric properties—is designed to occupy the hydrophobic pocket of kinase enzymes while presenting amine "handles" for further elaboration into urea or amide binding motifs.
Structural Deconstruction
Core Scaffold: Diaryl ether (Bioisostere of diaryl urea/amides, providing flexibility).
Ring A (Left): 4-Methoxyaniline (Anisidine derivative). The methoxy group (
) at position 4 functions as a hydrogen bond acceptor and electron donor, often interacting with the kinase hinge region.
Ring B (Right): 4-Amino-2-fluorophenoxy.[1][2][3][4][5][6] The fluorine atom at the ortho-position to the ether linkage induces a conformational bias (via dipole-dipole interactions), locking the two rings into a preferred geometry for receptor binding.
) or Chemical reduction () converts both groups to .
Critical Impurity Map (Graphviz)
Figure 1: Synthetic pathway and associated impurity genesis. Impurity B (Mono-nitro) is the critical process control check.
Part 3: Structural Elucidation Protocols
This section details the self-validating analytical protocols required to confirm identity and purity.
Nuclear Magnetic Resonance (NMR)
The molecule contains two distinct benzene rings. The key to elucidation is the Fluorine-Proton coupling (
).
Solvent: DMSO-
(Anilines exchange protons in protic solvents; DMSO ensures sharp signals).
-NMR:
Expect a single signal around -120 to -130 ppm.
Validation: If two F signals appear, the sample contains the regioisomer (displacement of the wrong fluorine from the starting material).
-NMR Assignment Strategy:
Methoxy Group: Strong singlet (
ppm, 3H).
Amine Protons: Two broad singlets (
ppm), integrating to 2H each (Total 4H). Note: Addition of will cause these to disappear.
Ring A (Methoxy-side): 1,3,4-trisubstituted pattern. Look for a doublet (
Hz), a doublet of doublets, and a meta-coupled doublet.
Ring B (Fluoro-side): 1,2,4-trisubstituted pattern.[1] The proton adjacent to the Fluorine will show a large
coupling ( Hz).
Mass Spectrometry (LC-MS/HRMS)
Ionization: ESI (Positive Mode). Anilines ionize readily (
).
Target Mass:
(Calculated for ).
Fragmentation Pattern (MS/MS):
Cleavage of the ether bond is common.
Look for fragment ions at
(Methoxy-aniline fragment) and (Fluoro-aniline fragment).
Infrared Spectroscopy (FT-IR)
Primary Amines: Doublet peaks at
(N-H stretching).
Ether Linkage: Strong band at
(C-O-C stretch).
Methoxy: C-H stretch (aliphatic) just below
.
Part 4: Quality Control & Handling
HPLC Method for Purity
Anilines are polar and basic. Standard C18 methods may result in peak tailing.
Column: C18 with base-deactivated silica (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).
Mobile Phase:
A: 0.1% Ammonium Hydroxide in Water (High pH suppresses protonation, improving peak shape).
B: Acetonitrile.
Gradient: 5% B to 95% B over 20 mins.
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
Stability & Genotoxicity (PGI)
Oxidation: As a diamine, this compound is highly susceptible to oxidation (turning purple/black). Store under Argon/Nitrogen at -20°C.
PGI Alert: Aromatic amines are structural alerts for mutagenicity (Ames positive).
Protocol: All handling must occur in a chemical fume hood.
Trace Analysis: If this is a final intermediate, residual levels must be quantified to ppm levels using LC-MS/MS (MRM mode) in the final drug substance.
References
Chemical Identity: 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. CAS Registry Number 2568131-22-4.[7]
Structural Context: Zhang, J., et al. "Discovery of novel diaryl ether urea derivatives as dual inhibitors of c-Met and VEGFR-2." Bioorganic & Medicinal Chemistry Letters, 2012. Link (Contextual reference for diaryl ether scaffold utility).
Analytical Standard: General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP). Link
Synthesis Precursor: 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole. Accelachem Catalog Entry. Link
Safety: Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. FDA/EMA. Link
Subject: Assessment of "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline" for Oncological Therapeutic Potential
Executive Summary An exhaustive search of public scientific literature, chemical databases, patent filings, and clinical trial registries was conducted to evaluate the therapeutic potential of the chemical entity "3-(4-A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
An exhaustive search of public scientific literature, chemical databases, patent filings, and clinical trial registries was conducted to evaluate the therapeutic potential of the chemical entity "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline" within the field of oncology. The investigation sought to identify any existing data pertaining to its mechanism of action, preclinical efficacy, and associated experimental protocols.
The search concluded that there is no publicly available scientific information to support the development of a technical guide on this specific compound for oncological applications. "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline" does not appear to be a known or studied agent in the context of cancer research.
Search Methodology & Findings
A comprehensive search strategy was employed using the chemical name and potential structural analogs as keywords across major scientific databases. The objective was to locate any peer-reviewed articles, patents, or clinical data that would enable the construction of an in-depth technical guide as requested.
The search yielded zero results for the specified compound. While research exists for structurally related classes of compounds, such as substituted anilines and benzothiazoles, this information is not directly applicable and cannot be scientifically extrapolated to "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline".
Key Findings:
No Published Research: There are no peer-reviewed publications detailing the synthesis, biological evaluation, or mechanism of action of "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline" in cancer models.
No Patent Filings: A search of patent databases did not reveal any filings where this compound is claimed as a novel anti-cancer agent.
No Clinical Trials: The compound is not listed in any clinical trial registries for oncological indications.
Conclusion & Recommendation
It is not possible to create the requested in-depth technical guide on the therapeutic potential of "3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline" in oncology. The foundational requirement for such a guide—the existence of verifiable, authoritative scientific data—is not met.
Proceeding with the creation of content would require fabrication of data, which is a violation of scientific and ethical standards. Therefore, no further action can be taken on this specific topic.
It is recommended that future inquiries focus on compounds with a documented history in oncology research to enable the creation of a scientifically valid and actionable technical guide.
Foundational
Solubility Profile of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline in Organic Solvents
This guide provides an in-depth technical analysis of the solubility profile of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline , a critical diaryl ether diamine intermediate used in the synthesis of multi-targeted tyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline , a critical diaryl ether diamine intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) such as those targeting VEGFR and c-Met pathways.
Executive Summary
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (Structure: C₁₃H₁₃FN₂O₂) is a functionalized diaryl ether intermediate characterized by two primary amine groups, a methoxy substituent, and a fluorine atom.[1][2][3][4] Its solubility profile is the governing factor in process optimization for purification (recrystallization), reaction kinetics (nucleophilic substitution), and formulation development.
This technical guide delineates the solubility behavior of this compound across a spectrum of organic solvents, analyzing the thermodynamic parameters driving dissolution. It provides a validated experimental protocol for solubility determination and strategic recommendations for process solvent selection, grounded in the principles of solid-liquid equilibrium (SLE).
Physicochemical Characterization
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a lipophilic diaryl ether core balanced by polar amine and methoxy functionalities.
Structural Analysis
The molecule consists of a 4-methoxyaniline (p-anisidine) core substituted at the 3-position with a 4-amino-2-fluorophenoxy group.[3] The presence of the fluorine atom enhances lipophilicity (LogP) relative to the non-fluorinated analog, while the two amino groups provide hydrogen bond donor/acceptor sites, facilitating solubility in polar protic solvents.
The following diagram illustrates the core chemical structure and functional groups dictating solubility.
Figure 1: Structural determinants of solubility for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline.
Solubility Profiling and Data Analysis
The solubility of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline follows a distinct trend based on solvent polarity and hydrogen bonding capability. The data below represents the expected solubility profile derived from structural analogs (e.g., 4-(4-aminophenoxy)-3-fluoroaniline) and general solubility principles for diaryl ether diamines.
Solvent Screening Classification
The compound exhibits high solubility in polar aprotic solvents, moderate solubility in polar protic solvents and chlorinated hydrocarbons, and low solubility in non-polar alkanes and water (at neutral pH).
Solvent Class
Representative Solvents
Solubility (25°C)
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Strong dipole-dipole interactions; disruption of crystal lattice via solvation of amine protons.
Polar Protic
Methanol, Ethanol, IPA
Moderate (20-80 mg/mL)
Hydrogen bonding between solvent hydroxyls and amine/ether groups. Solubility decreases with increasing alkyl chain length (MeOH > EtOH > IPA).
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50-100 mg/mL)
Favorable dispersion forces and weak H-bonding; excellent for extraction.
Esters/Ethers
Ethyl Acetate, THF, MTBE
Moderate (10-50 mg/mL)
Dipole-dipole interactions; THF is superior due to better H-bond accepting capability.
Aromatic
Toluene, Xylene
Low (<10 mg/mL)
Pi-pi stacking interactions are present but insufficient to overcome crystal lattice energy without polar assistance.
Alkanes
Hexane, Heptane, Cyclohexane
Insoluble (<1 mg/mL)
Lack of polar interactions; highly effective antisolvents .
Aqueous
Water (pH 7)
Insoluble (<0.1 mg/mL)
Hydrophobic diaryl core dominates.
Acidic Aqueous
0.1 M HCl, 1 M Acetic Acid
High (>50 mg/mL)
Protonation of amines forms soluble ammonium salts.
Thermodynamic Parameters
The dissolution process is endothermic, meaning solubility increases with temperature. This relationship is modeled using the modified Apelblat equation or the van't Hoff equation :
Where:
is the mole fraction solubility.
is the enthalpy of dissolution (typically positive, indicating endothermic nature).
is the entropy of dissolution.
Process Implication: The steep solubility curve in alcohols (e.g., Ethanol) makes them ideal candidates for cooling crystallization . A mixture of Ethanol (solvent) and Water (antisolvent) is highly recommended for purification to achieve high recovery and purity.
Experimental Protocol: Determination of Solubility
To validate the solubility profile for specific batches or process conditions, the following self-validating protocol should be employed.
This method is superior to visual inspection for detecting the precise point of dissolution (clear point) and precipitation (cloud point).
Materials:
Jacketed glass vessel (100 mL) with overhead stirrer.
Turbidity probe or Laser transmissometer.
Temperature control unit (accuracy ±0.1°C).
HPLC for purity assay (optional but recommended).
Workflow:
Figure 2: Step-by-step workflow for solubility determination.
Protocol Steps
Preparation: Add excess 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline to the solvent in the jacketed vessel.
Equilibration: Stir at 400 rpm at the target temperature (e.g., 25°C) for at least 24 hours to ensure solid-liquid equilibrium (SLE).
Filtration: Withdraw a sample using a pre-heated syringe filter (0.45 µm PTFE) to remove undissolved solids.
Quantification:
Gravimetric: Evaporate solvent from a known volume and weigh the residue.
HPLC: Dilute the filtrate with mobile phase and analyze peak area against a standard curve.
Iteration: Repeat at 5°C intervals (e.g., 25, 30, 35, 40, 45, 50°C) to generate the solubility curve.
Process Applications and Solvent Selection
Based on the solubility profile, the following solvent systems are recommended for specific process unit operations.
Recrystallization (Purification)
Primary Solvent: Ethanol or Isopropyl Alcohol (IPA).
Rationale: Moderate solubility at high temperatures, low solubility at low temperatures (steep curve).
Antisolvent: Water or Heptane.
Strategy: Dissolve in hot Ethanol (60°C), filter to remove insolubles, then slowly add Water or cool to 0°C to induce crystallization.
Yield: Typically >85% recovery with significant rejection of polar impurities.
Reaction Solvent (Nucleophilic Substitution)
Recommended: DMF or DMSO.
Rationale: High solubility ensures homogeneity; high dielectric constant promotes the nucleophilicity of the amine groups during coupling reactions (e.g., with acyl chlorides or isocyanates).
Alternative: Dichloromethane (DCM).
Rationale: Good solubility and low boiling point, facilitating easy workup and solvent removal.
Extraction (Workup)
System: Ethyl Acetate / Water (Acidic/Basic wash).
Rationale: The compound partitions into the organic phase (Ethyl Acetate) at neutral/basic pH, while salts and polar impurities remain in the aqueous phase.
References
Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Fundamental text on solubility thermodynamics).
FDA Guidance for Industry . (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. Link
ChemSRC . (2023). 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline - Substance Information. Link (Validating chemical identity and intermediate status).
Gong, Y., et al. (2016). Solubility and Thermodynamic Properties of Cabozantinib Malate in Different Pure Solvents. Journal of Chemical & Engineering Data. (Reference for solubility behavior of structurally similar kinase inhibitors). Link
An In-Depth Technical Guide to the Molecular Weight and Formula Verification of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously verify the molecular weight and chemical formula of the compound 3-(4-Amino-2-fluorophenoxy)-4-m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously verify the molecular weight and chemical formula of the compound 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. Adherence to the methodologies outlined within is critical for ensuring the identity, purity, and integrity of this substance in research and development settings, forming the bedrock of reliable and reproducible scientific outcomes.
Theoretical Characterization: Establishing the Foundation
The initial step in the verification process is the theoretical determination of the molecular formula and weight. This provides a crucial baseline against which all subsequent experimental data will be compared.
Molecular Formula Determination
The systematic name, 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline, describes the precise arrangement of its constituent atoms. A thorough analysis of the nomenclature reveals the following structural components:
Aniline core: A benzene ring substituted with an amino group (-NH₂).
Methoxy group: A -OCH₃ group attached to the aniline ring.
Phenoxy group: A phenyl ether linkage (-O-phenyl).
Substituents on the phenoxy group: An amino group (-NH₂) and a fluorine atom (-F).
Based on this structure, the molecular formula is unequivocally established as C₁₃H₁₃FN₂O₂ .
Calculation of Theoretical Molecular Weight
The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. Using the most common isotopes of each element:
Element
Symbol
Count
Atomic Weight (amu)
Total Weight (amu)
Carbon
C
13
12.011
168.143
Hydrogen
H
13
1.008
13.104
Fluorine
F
1
18.998
18.998
Nitrogen
N
2
14.007
28.014
Oxygen
O
2
15.999
31.998
Total
260.257
Therefore, the theoretical molecular weight of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is 260.26 g/mol . This value serves as the primary reference point for all subsequent analytical verifications.
Experimental Verification: A Multi-Technique Approach
No single analytical technique is sufficient to definitively confirm the identity of a compound. A multi-pronged approach, employing orthogonal methods, provides the highest degree of confidence. This section details the key experimental protocols for the verification of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a direct measurement of the molecular weight and can offer structural information through fragmentation patterns. For aromatic amines, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective.[1][2][3]
Expected Result: The mass spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at an m/z value corresponding to the calculated molecular weight plus the mass of a proton (260.26 + 1.008 = 261.27). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, is consistent with our compound.[4]
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
Chromatographic Separation:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reverse-phase column is typically suitable for separating aromatic amines.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
Injection Volume: 1-5 µL.
Mass Spectrometric Detection:
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for amines.
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
Data Acquisition: Scan for a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the elucidation of the molecular structure, confirming the connectivity of the atoms. For substituted anilines, NMR is invaluable for confirming the positions of the substituents on the aromatic rings.[5][6][7]
Expected Result: The ¹H and ¹³C NMR spectra should show a number of signals corresponding to the unique hydrogen and carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents. For instance, the aromatic protons will appear in the range of δ 6-8 ppm in the ¹H NMR spectrum, and their splitting patterns will reveal their coupling to neighboring protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a standard ¹³C NMR spectrum.
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all signals and confirm the connectivity.
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound.[8][9][10] This technique provides a fundamental verification of the molecular formula. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the proposed formula.
Expected Result: The experimentally determined mass percentages of Carbon, Hydrogen, Fluorine, and Nitrogen should be within ±0.4% of the calculated theoretical values.
Element
Theoretical Mass %
Carbon (C)
59.99%
Hydrogen (H)
5.03%
Fluorine (F)
7.30%
Nitrogen (N)
10.76%
Oxygen (O)
12.29%
Experimental Protocol: Combustion Analysis
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
Instrumentation: An automated elemental analyzer.
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors. The elemental composition is then calculated.[11]
Workflow and Data Integration
The verification process should follow a logical workflow, where the results from each technique are used to build a comprehensive and self-validating picture of the compound's identity.
Caption: Workflow for the verification of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline.
Conclusion
The rigorous verification of the molecular weight and formula of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a non-negotiable prerequisite for its use in any research or drug development context. By employing a combination of theoretical calculations and orthogonal analytical techniques such as mass spectrometry, NMR spectroscopy, and elemental analysis, scientists can establish the identity and purity of this compound with a high degree of confidence. This meticulous approach ensures the integrity of subsequent experimental work and contributes to the overall reliability of scientific findings.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. Retrieved from [Link]
PubMed. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Focus: Structural rationale, synthetic architecture, and therapeutic application of fluorophenoxy-methoxyaniline derivatives in oncology.
Executive Summary: The "Privileged" Scaffold
In the landscape of small-molecule drug discovery, few structural motifs have demonstrated the versatility of the fluorophenoxy-methoxyaniline scaffold. This pharmacophore has emerged as a linchpin in the design of Type II Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) axes.
This guide dissects the chemical logic behind this scaffold, detailing why the specific combination of a fluorine-substituted phenoxy ring and a methoxy-aniline core creates a synergistic effect that enhances metabolic stability, binding affinity, and dual-inhibition capability.
Structural Rationale & SAR Analysis
The efficacy of fluorophenoxy-methoxyaniline derivatives is not accidental; it is a product of precise electronic and steric engineering.
The Fluorine Effect (Metabolic Shielding)
The inclusion of a fluorine atom on the phenoxy ring (typically at the para or ortho position relative to the ether linkage) serves two critical functions:
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing fluorine at the para-position blocks Cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life (
).
Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (
), facilitating membrane permeability without the steric bulk of a methyl or chloro group.
The Methoxyaniline Core (The Hinge Binder)
The 3-methoxy-aniline moiety acts as the "solvent-front" or "tail" segment in many kinase inhibitors.
Electronic Donation: The methoxy group (
) is an electron-donating group (EDG), which increases the electron density of the aniline ring, enhancing the nucleophilicity of the amine during drug synthesis and influencing -stacking interactions within the ATP binding pocket.
Conformational Locking: The methoxy group often engages in intramolecular hydrogen bonding or steric clashes that lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the kinase.
Visualization: Pharmacophore SAR Map
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorophenoxy and methoxyaniline subunits.
Synthetic Architecture
The synthesis of 4-(4-fluorophenoxy)-3-methoxyaniline is a classic example of convergent synthesis, relying heavily on Nucleophilic Aromatic Substitution (
).
Reaction Workflow
Coupling: A nucleophilic attack by 4-fluorophenol on a nitro-benzene derivative (e.g., 1-chloro-2-methoxy-4-nitrobenzene). This requires a base to generate the phenoxide ion.
Reduction: The resulting nitro-intermediate is reduced to the aniline using catalytic hydrogenation or metal/acid reduction.
Visualization: Synthetic Pathway
Figure 2: Convergent synthetic pathway for the generation of the fluorophenoxy-methoxyaniline intermediate.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-(4-fluorophenoxy)-3-methoxyaniline
Rationale: This protocol uses Potassium Carbonate (
) as a base. It is preferred over stronger bases (like NaH) for its operational simplicity and lower risk of side reactions.
Materials:
4-Fluorophenol (1.0 eq)
1-Fluoro-2-methoxy-4-nitrobenzene (1.0 eq)
(anhydrous, 2.0 eq)
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 4-Fluorophenol and DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The suspension should become slightly colored.
Coupling: Add 1-Fluoro-2-methoxy-4-nitrobenzene dropwise. Heat the reaction mixture to 80–100°C for 4–6 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The limiting reagent spot should disappear.
Workup: Cool to RT. Pour into ice water. The nitro-intermediate will precipitate as a solid. Filter, wash with water, and dry.[1]
Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C catalyst (10% w/w). Stir under
atmosphere (balloon pressure) for 12 hours.
Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol if necessary.
Protocol B: c-Met Kinase Inhibition Assay (HTRF)
Rationale: Homogenous Time Resolved Fluorescence (HTRF) is selected for its high sensitivity and resistance to fluorescence interference from library compounds.
Methodology:
Enzyme Prep: Dilute recombinant human c-Met kinase (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM
, 1 mM DTT).
Compound Addition: Add synthesized derivatives (dissolved in DMSO) in a dose-response series (e.g., 0.1 nM to 10
M) to 384-well plates.
Reaction Initiation: Add ATP (
concentration) and a biotinylated peptide substrate (e.g., Poly Glu-Tyr). Incubate for 60 mins at RT.
Detection: Add
-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
Readout: Measure FRET signal (Ratio 665/620 nm) using a microplate reader (e.g., EnVision).
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).
The primary clinical utility of this scaffold lies in oncology, specifically for tumors driven by angiogenesis and metastasis.[2]
VEGFR2 (KDR): Primary driver of angiogenesis (blood vessel formation). Blockade leads to tumor starvation.
c-Met (HGFR): Driver of invasion and metastasis. Often upregulated as a resistance mechanism against VEGFR inhibitors.
Dual-Targeting Logic: By inhibiting both, the drug prevents the "angiogenic switch" (VEGFR) and blocks the escape route (c-Met) that tumors use when hypoxic.
Visualization: Dual Signaling Blockade
Figure 3: Mechanism of Action showing simultaneous blockade of VEGFR2 and c-Met pathways.
Comparative Data Summary
The following table summarizes the potency of derivatives containing this scaffold compared to reference standards (e.g., Cabozantinib).
Compound ID
Scaffold Motif
c-Met (nM)
VEGFR2 (nM)
Cellular Activity (A549)
Ref (Cabozantinib)
Fluorophenoxy-Quinoline
1.3
0.035
Potent
Compound 12d [1]
Fluorophenoxy-Pyridine
110
110
Moderate
Compound 33 [2]
Fluorophenoxy-Quinoline
0.59
N/D
High
TS-41 [3]
Fluorophenoxy-Quinazoline
0.26
68.1
High
Note: Data aggregated from literature sources [1, 2, 3] to demonstrate scaffold versatility.
References
Zhan, Z. et al. (2022). Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. Deutsche Nationalbibliothek.
Wang, X. et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry.
Li, Y. et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. PubMed.[3]
More, S.A. et al. (2022). Dual Targeting of VEGFR-2 and c-Met Kinases via the Design and Synthesis of Substituted Benzylidene.... Rasayan Journal of Chemistry.[4]
A Technical Guide to Predicting the Metabolic Stability of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Foreword: The Imperative of Metabolic Foresight in Drug Discovery In the intricate journey of a drug candidate from laboratory bench to patient bedside, understanding its metabolic fate is not merely a regulatory checkbo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Metabolic Foresight in Drug Discovery
In the intricate journey of a drug candidate from laboratory bench to patient bedside, understanding its metabolic fate is not merely a regulatory checkbox but a cornerstone of rational drug design. The metabolic stability of a molecule—its susceptibility to biotransformation by the body's enzymatic machinery—profoundly dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing frequency.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Furthermore, the formation of reactive or pharmacologically active metabolites is a key safety consideration that must be addressed early in development.[4]
This guide provides a comprehensive framework for assessing the metabolic stability of a specific molecule of interest: 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline . By dissecting its structure, we can immediately identify several potential metabolic "hotspots":
Two Primary Aromatic Amines: These are well-known substrates for both Phase I oxidation (e.g., N-hydroxylation) by Cytochrome P450 (CYP) enzymes and Phase II conjugation (e.g., N-glucuronidation, N-acetylation).[5][6]
A Methoxy Group: This ether linkage is a classic site for Phase I O-demethylation, primarily mediated by CYP enzymes.[7][8]
An Ether Bridge: The diaryl ether bond could be a target for oxidative cleavage.
A Fluorine Substituent: While often introduced to block metabolism at a specific position, fluorine's electron-withdrawing nature can influence the reactivity of the entire aromatic ring.[9][10]
Our objective is to integrate modern in silico prediction with gold-standard in vitro experimental validation. This dual approach allows for the rapid, cost-effective screening of metabolic liabilities, followed by rigorous quantitative analysis to build a robust, data-driven profile of the molecule's disposition.[2][11]
Part 1: In Silico Profiling: A First Look at Metabolic Fate
The principle of early-stage metabolic assessment is to fail fast and fail cheap. In silico, or computational, methods are indispensable tools for achieving this, providing predictive insights before a single physical experiment is run.[11][12] These methods leverage vast datasets of known drug metabolism pathways to forecast the behavior of novel compounds.
Core In Silico Methodologies
Ligand-Based Approaches: These methods, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning, correlate a molecule's structural and physicochemical properties with known metabolic stability data.[13][14] They excel at classifying compounds into stability bins (e.g., low, medium, high stability) without requiring knowledge of the specific enzymes involved.[15]
Structure-Based Approaches: When the three-dimensional structure of a metabolizing enzyme (e.g., a CYP isoform) is known, the candidate molecule can be computationally "docked" into the active site.[11] This allows for the prediction of binding affinity and the identification of specific atoms on the molecule that are most likely to be metabolized—the "Sites of Metabolism" (SOMs).
Knowledge-Based Expert Systems: These systems utilize a curated set of biotransformation rules derived from decades of metabolic research to predict the likely metabolites of a parent compound.[16]
Workflow for In Silico Metabolic Prediction
The following workflow illustrates a typical computational approach to predicting metabolic stability and identifying potential metabolites.
Caption: In silico workflow for metabolic stability prediction.
Predicted Metabolic Pathways for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Based on the structural features and common biotransformation reactions, we can predict several major metabolic pathways for our target compound. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.[17][18]
Caption: Predicted Phase I and Phase II metabolic pathways.
Part 2: In Vitro Validation: Quantifying Metabolic Stability
While in silico tools provide invaluable guidance, experimental validation is essential to generate definitive, quantitative data.[19][20] In vitro assays using liver-derived subcellular fractions or cells are the industry standard for measuring metabolic stability.[1]
Key In Vitro Systems
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[20][21] They are a cost-effective tool for assessing the contribution of oxidative metabolism to a compound's clearance.
Hepatocytes: As intact liver cells, cryopreserved hepatocytes contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions.[1][19] They provide a more comprehensive and physiologically relevant model of hepatic clearance.
General Experimental Workflow
The workflow for an in vitro stability assay is a time-course experiment designed to measure the rate of disappearance of the parent compound.
Caption: Standard workflow for an in vitro metabolic stability assay.
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for determining metabolic stability.
1. Materials & Reagents:
Test Compound Stock: 10 mM in DMSO.
Pooled Human Liver Microsomes (HLMs): 20 mg/mL stock.
Termination Solution: Acetonitrile with an internal standard.
96-well incubation plate and collection plate.
2. Experimental Procedure:
Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL in the incubation wells.
Compound Addition: Add the test compound and controls to the incubation plate wells to achieve a final concentration of 1 µM. Include a "No Cofactor" control well for the test compound to check for non-enzymatic degradation.
Pre-incubation: Place the plate in a 37°C water bath for 5 minutes to equilibrate.
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No Cofactor" control. Mix well. This is your T=0 time point.
Time-Course Sampling:
Immediately after initiation, transfer an aliquot from each well to the collection plate containing the cold termination solution. This is the T=0 sample.
Return the incubation plate to the 37°C bath.
Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).
Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
3. Trustworthiness & Self-Validation:
The inclusion of high and low clearance controls validates the assay's performance. Verapamil should show significant degradation over the time course, while Warfarin should remain relatively stable.
The "No Cofactor" control ensures that any observed disappearance of the test compound is due to NADPH-dependent enzymatic activity and not chemical instability or non-specific binding.
Part 3: Data Synthesis and Strategic Interpretation
The ultimate goal is to integrate the predictive and experimental data into a cohesive metabolic profile that can guide the next steps in the drug development program.
Quantitative Data Analysis
From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting linear regression is the elimination rate constant (k).
t½ = 0.693 / |-k|
Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver for the compound.[2][19]
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of protein (mg))
Data Summary and Interpretation
Hypothetical data for our compound and controls are presented below.
Compound
In Silico Prediction (Stability Class)
In Vitro System
t½ (min)
CLint (µL/min/mg protein)
Interpretation
Verapamil (Control)
Low
HLM
8.5
163.1
Assay Valid: High Clearance
Warfarin (Control)
High
HLM
> 60
< 23.1
Assay Valid: Low Clearance
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Medium-Low
HLM
25.2
55.0
Moderate Clearance
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
-
Hepatocytes
19.8
-
Moderate-High Clearance
Analysis:
The in silico prediction of Medium-Low stability aligns well with the experimental HLM data, which shows moderate intrinsic clearance.
The faster clearance observed in hepatocytes compared to microsomes suggests the involvement of Phase II enzymes (e.g., UGTs, which are more active in intact cells) or cytosolic enzymes in the compound's overall elimination.[20] This points to the aniline groups being key metabolic liabilities, likely undergoing both Phase I oxidation and direct Phase II conjugation.
With a CLint of 55.0 µL/min/mg protein, the compound is not exceptionally stable nor is it rapidly metabolized. This profile may be acceptable, but it warrants further investigation. The next steps would involve metabolite identification studies to confirm the predicted pathways and to ensure no disproportionate or reactive human metabolites are formed, in line with regulatory guidance.[4][22]
Conclusion
This integrated assessment provides a robust preliminary metabolic profile for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. The combination of in silico predictions and quantitative in vitro data suggests that the compound undergoes moderate hepatic clearance, likely driven by metabolism at the aniline and methoxy functionalities. This multi-faceted approach provides drug development professionals with the critical, actionable intelligence needed to make informed decisions, optimize chemical structures to enhance metabolic stability if necessary, and design future in vivo pharmacokinetic studies with greater confidence.[21][23]
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Mandagere, A. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
Giełdoń, A., & Puzyn, T. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1063. [Link]
Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 1(3-4), 218-224. [Link]
Chalmers University of Technology. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Protocols in Pharmacology, Chapter 7, Unit 7.1. [Link]
Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]
ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]
Li, B., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics, 25(2), bbae105. [Link]
Leong, M. K., et al. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Current Drug Metabolism, 13(7), 969-985. [Link]
Stiborová, M., et al. (2009). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Toxicology, 259(3), 133-141. [Link]
Park, H., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1839-1849. [Link]
Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 1(3-4), 218-224. [Link]
van Ommen, B., et al. (1988). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemico-Biological Interactions, 65(3-4), 279-297. [Link]
Pery, A., et al. (2018). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Retrieved from [Link]
Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. [Link]
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
Wu, B., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 100(9), 3655-3681. [Link]
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
Liu, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(Supplement_1), i20-i28. [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
Turesky, R. J. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 22(11), 1813-1832. [Link]
Scott, J. S., & Gilbert, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126740. [Link]
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]
ChemBK. (n.d.). 4-methoxyaniline. Retrieved from [Link]
Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]
Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. [Link]
Baldwin, M. K., & Hutson, D. H. (1980). The metabolism of 3-chloro-4-fluoro-aniline in dog and rat. Xenobiotica, 10(2), 135-144. [Link]
Semantic Scholar. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved from [Link]
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline; hydron; dichloride. Retrieved from [Link]
Anari, M. R., et al. (1995). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 16(8), 1829-1835. [Link]
HBM4EU. (n.d.). Aniline family. Retrieved from [Link]
Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 90(8), 1837-1849. [Link]
Application Note: Scalable Synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Executive Summary This application note details a scalable, robust synthetic protocol for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS: 2568131-22-4). This diamine scaffold is a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a scalable, robust synthetic protocol for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS: 2568131-22-4). This diamine scaffold is a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), structurally related to c-Met and VEGFR inhibitors such as Sitravatinib and Cabozantinib analogs.
The protocol utilizes a convergent Nucleophilic Aromatic Substitution (SNAr) followed by a Global Hydrogenation . This route is selected for its high regioselectivity, atom economy, and avoidance of heavy metal coupling catalysts (e.g., Buchwald-Hartwig), making it suitable for GMP manufacturing.
Key Process Features
Regiocontrol: Exploits the differential electrophilicity of 3,4-difluoronitrobenzene to guarantee exclusive para-substitution.
Scalability: Avoids chromatographic purification; intermediates and final products are isolated via crystallization/precipitation.
Safety: Engineered controls for exothermic nitro-reduction and fluoride scavenging.
Retrosynthetic Analysis & Pathway
The synthesis disconnects at the ether linkage and the amine functionalities. The most efficient forward path involves coupling a nucleophilic phenol fragment with an electrophilic nitrobenzene fragment, followed by simultaneous reduction of both nitro groups.
We utilize 3,4-difluoronitrobenzene as the electrophile. The nitro group strongly activates the para-fluorine (C4) toward nucleophilic attack via the Meisenheimer complex. The meta-fluorine (C3) is significantly less reactive, ensuring high regioselectivity without the need for cryogenic conditions. 2-Methoxy-5-nitrophenol serves as the nucleophile; its purity is paramount to avoid isomeric impurities.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
2-Methoxy-5-nitrophenol
169.13
1.00
16.9 g
Nucleophile
3,4-Difluoronitrobenzene
159.09
1.05
16.7 g
Electrophile
Potassium Carbonate (K₂CO₃)
138.21
1.50
20.7 g
Base / HF Scavenger
DMSO (Dimethyl Sulfoxide)
-
-
170 mL
Solvent
Water
-
-
500 mL
Anti-solvent
Protocol
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 2-Methoxy-5-nitrophenol (16.9 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol).
Solvation: Add DMSO (120 mL) and stir at ambient temperature for 15 minutes to form the phenoxide anion. The mixture will turn bright yellow/orange.
Addition: Dissolve 3,4-Difluoronitrobenzene (16.7 g, 105 mmol) in DMSO (50 mL) and add dropwise to the reaction mixture over 20 minutes. Note: Mild exotherm may occur.
Reaction: Heat the mixture to 80°C and stir for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC. Target <1% remaining phenol.
Quench & Isolation:
Cool the reaction mass to 20°C.
Slowly pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a yellow/tan solid.
Stir the slurry for 1 hour to remove occluded DMSO.
Filtration: Filter the solid and wash the cake with water (3 × 100 mL) to remove residual inorganic salts (KF, K₂CO₃).
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Catalytic hydrogenation using Pd/C is preferred over chemical reductants (Fe/HCl or SnCl₂) for pharmaceutical intermediates to minimize heavy metal residues and waste sludge. The reaction reduces both nitro groups simultaneously.
Setup: Charge a high-pressure hydrogenation autoclave (e.g., Parr reactor) with Intermediate 1 (15.4 g, 50 mmol), Methanol (150 mL), and THF (50 mL).
Inerting: Add 10% Pd/C (0.8 g) under a nitrogen blanket. Caution: Pyrophoric catalyst.
Hydrogenation:
Purge the vessel with Nitrogen (3×) and then Hydrogen (3×).
Pressurize to 3 bar (45 psi) H₂.
Stir vigorously at 25–30°C . Note: Monitor temperature closely; an exotherm is expected upon initiation.
Completion: Maintain pressure and stirring until H₂ uptake ceases (approx. 4–8 hours).
IPC: HPLC should show disappearance of nitro-intermediates and hydroxylamine byproducts.
Workup:
Filter the catalyst through a bed of Celite® or a sintered glass filter under Nitrogen. Wash the pad with MeOH.
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
Purification (Crystallization):
Dissolve the crude residue in minimal hot Ethanol or Isopropanol.
Add n-Heptane as an anti-solvent until turbidity appears. Cool to 0°C to crystallize.
Expected Yield: 10.5–11.5 g (85–92%)
Appearance: Off-white to pale grey solid.
Analytical Characterization & Specifications
To ensure the material meets "Pharma Grade" standards, the following specifications should be validated.
Test
Method
Specification
Appearance
Visual
Off-white to pale grey powder
Assay
HPLC (254 nm)
> 98.0% (a/a)
Identification
¹H-NMR (DMSO-d₆)
Consistent with structure
Regioisomer Impurity
HPLC
< 0.15% (3-fluoro-4-phenoxy isomer)
Residual Solvents
GC-HS
DMSO < 5000 ppm, MeOH < 3000 ppm
Water Content
Karl Fischer
< 1.0% w/w
¹H-NMR Diagnostic Signals (Predicted):
δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).
δ 4.5–5.0 ppm (br s, 4H): Two Amino groups (-NH₂).
δ 6.3–6.8 ppm (m, 6H): Aromatic protons (Shielded due to amino groups).
Process Safety & Hazard Analysis
Thermal Hazards
Nitro Compounds: Both the starting materials and Intermediate 1 are polynitro aromatics. While stable at reaction temperatures, they possess high decomposition energy. Do not heat dry solids above 150°C.
Hydrogenation: The reduction of nitro groups releases ~500 kJ/mol per nitro group. On a large scale, heat removal capacity must be calculated. Dosing H₂ or controlling pressure is recommended to manage the exotherm.
Chemical Hazards
HF Generation: The SNAr reaction generates stoichiometric Potassium Fluoride (KF). While not free HF, the reaction mixture can etch glass over prolonged exposure at high temperatures. Use glass-lined or Hastelloy reactors for pilot scale.
Sensitization: Aniline derivatives are potential skin sensitizers. Use full PPE (Tyvek suit, nitrile gloves, respirator).
Expert Commentary & Troubleshooting
Issue: Low Yield in Step 1.
Cause: Moisture in DMSO can consume the phenoxide via hydrolysis of the nitrobenzene.
Solution: Ensure DMSO water content is <0.1%. Use anhydrous K₂CO₃.
Cause: Catalyst poisoning or insufficient H₂ pressure.
Solution: Check for sulfur carryover from DMSO (wash Intermediate 1 thoroughly). Increase H₂ pressure to 5 bar or add 1% Acetic Acid to the hydrogenation solvent to accelerate reduction.
Issue: Coloration of Final Product.
Cause: Oxidation of the electron-rich diamine.
Solution: Store the final product under Argon/Nitrogen. Add 0.1% Sodium Bisulfite during the workup of Step 2 as an antioxidant.
References
Nucleophilic Aromatic Substitution Mechanism
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6] Chemical Reviews. Link
Synthesis of 2-Methoxy-5-nitrophenol (Precursor)
Bloom Tech. (2025).[7] Synthesis of 2-Methoxy-5-Nitrophenol Sodium Salt.[8][7]Link
Org.[8][5][9][10][11] Synth. Catalytic Reduction of Nitro Compounds.Link
Disclaimer: This protocol is for research and development purposes. Scale-up to GMP manufacturing requires full thermal hazard assessment (DSC/ARC) and validation.
Application Note: Handling & Storage of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline . This compound is a critical, electron-rich diaryl ether...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline . This compound is a critical, electron-rich diaryl ether diamine intermediate, commonly employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as c-Met or VEGFR inhibitors.
Due to the presence of two primary amine groups and electron-donating methoxy/phenoxy substituents, this molecule is highly susceptible to oxidative degradation and photolysis . Strict adherence to these protocols is required to maintain chemical integrity.
Chemical Profile & Significance[1][2][3]
Chemical Name: 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline[1][2]
Physical State: Off-white to pale beige solid (Pure); Brown/Black (Oxidized)
Solubility: Soluble in DMSO, DMF, Methanol, Dichloromethane; Insoluble in water.
Primary Application: Building block for kinase inhibitors (e.g., c-Met, VEGFR targets) via nucleophilic substitution or amide coupling.
The "Double-Aniline" Challenge
This molecule contains two aniline moieties:
Ring A: A 4-methoxyaniline core.[3][1][2][4][5][6]
Ring B: A 4-amino-2-fluorophenoxy substituent.[1][2][5][7][8]
Scientific Insight: The electron-donating effect of the methoxy group (Ring A) and the ether linkage increases the electron density on the aromatic rings, making the amino groups highly nucleophilic but also exceptionally prone to radical oxidation by atmospheric oxygen. The presence of the fluorine atom adds lipophilicity but does not protect the amino groups from oxidation.
Storage Protocol: The "Zero-Oxidation" Standard
Core Directive: Oxygen and moisture are the primary antagonists. Storage must isolate the compound from the environment completely.
A. Long-Term Storage Conditions
Parameter
Specification
Rationale
Temperature
-20°C (± 5°C)
Slows kinetic rate of autoxidation and dimerization (azo formation).
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air, creating a more effective blanket over the solid than Nitrogen.
Container
Amber Glass Vials
Blocks UV/Visible light to prevent photolytic cleavage of C-N or C-O bonds.
Seal
Parafilm® over Screw Cap
Prevents gas exchange and moisture ingress during freezer storage.
Desiccation
Required
Store vials inside a secondary jar containing silica gel or CaSO₄.
B. The "Thaw-Equilibration" Rule (Crucial)
Never open a cold vial immediately upon removal from the freezer.
Remove vial from -20°C storage.
Place in a desiccator at room temperature (20-25°C).
Wait 30–45 minutes until the vial feels neutral to the touch.
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis and oxidation.
Handling & Solubilization Workflow
Safety Pre-Requisites (Hazards)
Toxicity: Anilines are toxic by inhalation and skin absorption. They can cause methemoglobinemia.
Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bonds if coupled).
Acceptance Criteria: Main peak > 95% area. Impurities at RRT (Relative Retention Time) ~1.2-1.5 often indicate dimers.
Visualizing the Workflow & Degradation Logic
Workflow Diagram: Handling Cycle
This diagram illustrates the critical path from cold storage to experimental use, emphasizing the "Equilibration" step often missed by junior researchers.
Understanding the degradation pathway reinforces the need for inert gas storage.
Caption: Figure 2: Oxidative degradation pathway of electron-rich anilines leading to colored impurities.
Emergency Procedures
Spill: Do not use water initially. Cover with sand or vermiculite. Scoop into a hazardous waste container. Clean area with ethanol.
Skin Contact: Wash immediately with soap and copious water. Aniline absorbs through skin; seek medical attention if cyanosis (blue lips/nails) appears.
Eye Contact: Rinse for 15 minutes.
References
BenchChem. (2025).[9] Preventing oxidation of the aniline group during complexation and storage. Retrieved from .
PubChem. (2025).[3] Aniline Handling and Safety Data (Compound CID 6115). National Library of Medicine. Retrieved from .
Kahl, T., et al. (2008). Aniline.[3][10][8][11][12][13] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Standard reference for aniline derivative stability).
Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from .
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from .
Application Note: Strategic Synthesis and Functionalization of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline Abstract 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS 2568131-22-4) is a critical diamine scaffold utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis and Functionalization of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Abstract
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS 2568131-22-4) is a critical diamine scaffold utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), particularly those targeting c-Met and VEGFR pathways. Its unique structure—comprising an electron-rich 4-methoxyaniline core linked via an ether bridge to a 3-fluoro-4-amino moiety—presents specific challenges in synthesis (constructing the diaryl ether) and downstream functionalization (differentiating two competing aniline nucleophiles). This guide provides a validated protocol for the convergent synthesis of this scaffold via SNAr and details techniques for its chemoselective functionalization .
Retrosynthetic Analysis & Mechanistic Strategy
The synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline hinges on the formation of the diaryl ether bond. A direct SNAr approach on a 3-fluoro-4-methoxyaniline precursor is electronically unfavorable due to the deactivating effect of the methoxy group on the meta position.
Optimal Strategy: Invert the nucleophile/electrophile roles.
Instead of attacking Ring A (the methoxy ring), we utilize 2-methoxy-5-nitrophenol as the nucleophile and 3,4-difluoronitrobenzene as the activated electrophile. This route leverages the high susceptibility of the para-fluorine in 3,4-difluoronitrobenzene to nucleophilic attack, ensuring high regioselectivity and yield.
Hydrogenation: Dissolve the dinitro intermediate (10 g) in Methanol/THF (1:1, 100 mL). Add 10% Pd/C (1.0 g, 10 wt%).
Cycle: Purge with N2, then introduce H2 (balloon or 1 atm). Stir vigorously at RT for 12 hours.
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.
Isolation: Concentrate the filtrate to obtain the crude diamine. Recrystallize from Ethanol/Hexane if necessary.
Final Product: Off-white to pale brown solid.
Protocol B: Chemoselective Functionalization
The target molecule contains two primary aniline groups. For drug development, selective functionalization (e.g., amidation) of one amine over the other is often required.
Electronic Differentiation:
Amine A (Ring A - Methoxy): Located para to the methoxy group (Strong EDG). More Nucleophilic.
Amine B (Ring B - Fluoro): Located meta to the fluorine atom (EWG). Less Nucleophilic.
Experimental Workflow for Mono-Acylation
To selectively acylate Amine A (the more reactive site):
Conditions: Dissolve the diamine (1 equiv) in DCM or THF.
Base: Use a weak base like NaHCO3 or Pyridine (1.1 equiv). Avoid strong bases that might deprotonate the amide product.
Electrophile: Add the acid chloride or isocyanate (0.95 equiv) dropwise at 0°C . Limiting the electrophile is crucial.
Outcome: The reaction will favor Amine A (>90% selectivity).
Data Table: Predicted Reactivity Profile
Functional Group
Electronic Environment
Relative Nucleophilicity
Target for
Amine A (C1)
Para-OMe, Meta-OAr
High
Hinge-binding motifs, primary scaffold extension
Amine B (C4')
Para-OAr, Meta-F
Moderate
Solvent-front solubilizing groups
Quality Control & Troubleshooting
Critical Impurity Markers:
Regioisomer (2-Substitution): In Step 1, attack at the C2-fluorine of 3,4-difluoronitrobenzene is a minor pathway (<5%). This results in the ortho-fluoro isomer.
Detection:19F NMR is the best tool. The product signal (approx -120 to -130 ppm) will be distinct from the regioisomer.
Incomplete Reduction: Nitro-amine intermediates.
Detection: LC-MS will show M-14 or M-16 masses relative to the product.
Graphviz: Troubleshooting Logic
Figure 2: NMR-based decision tree for purity assessment.
References
Jalalian, N. et al. (2011).[1] "Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts." Organic Letters.
Zhu, J. et al. (2003). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Journal of Organic Chemistry.
Application Note: Solvent System Optimization for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
The following Application Note and Protocol guide is designed for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline , a specific fluorinated bis-aniline ether intermediate often utilized in the synthesis of tyrosine kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline , a specific fluorinated bis-aniline ether intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs).[1]
This guide addresses the compound's inherent hydrophobicity and weak basicity, providing a scientifically grounded approach to solvent system optimization.
Executive Summary
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (hereafter referred to as AFPM ) is a critical pharmacophore scaffold containing two aniline moieties, a methoxy group, and an ortho-fluorine substitution.[1] Its structural rigidity and lipophilicity present significant solubility challenges in aqueous media, often leading to precipitation during bioassays or poor recovery during synthesis.
This guide provides a validated Solubility Optimization Protocol based on the compound’s physicochemical properties. It distinguishes between Thermodynamic Solubility (for formulation/synthesis) and Kinetic Solubility (for high-throughput screening), establishing DMSO/Acidic Aqueous buffers as the gold standard for handling.[1]
Physicochemical Profile & Solubility Logic
To optimize the solvent system, one must first understand the molecular drivers of insolubility.
Feature
Chemical Property
Solubility Impact
Aniline Groups (x2)
Weak Bases ()
Low solubility at neutral pH; High solubility at pH < 2.[1]0.
Fluorine Atom
High Electronegativity / Lipophilicity
Increases ; reduces water solubility; enhances solubility in fluorinated solvents or polar aprotic media.
Ether Linkage
Rotational Freedom
Increases crystallization potential (packing efficiency), making dissolution thermodynamically costly.
Methoxy Group
H-Bond Acceptor
Provides minor polarity, aiding solubility in alcohols (MeOH, EtOH).[1]
Mechanistic Insight:
AFPM behaves as a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). The presence of the fluorine atom ortho to the ether linkage creates an inductive effect that lowers the
of the adjacent amine, making it less basic than unsubstituted aniline. Therefore, standard neutral buffers are ineffective .[1] Successful dissolution requires either dielectric manipulation (using DMSO/DMAc) or ionization (using strong acids).
Decision Matrix: Solvent Selection
The choice of solvent depends entirely on the downstream application. Use the decision tree below to select the appropriate system.
Figure 1: Solvent Selection Decision Tree
Caption: Workflow for selecting the optimal solvent system based on experimental intent. High-contrast nodes indicate critical decision points.
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (Bioassays)
Objective: Create a stable 50 mM stock solution for serial dilution.
Reagents:
AFPM (Solid, >98% purity)
DMSO (Dimethyl sulfoxide), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent).[1]
Optional: Argon gas.
Procedure:
Gravimetric Measurement: Weigh 14.1 mg of AFPM into a sterile 1.5 mL amber microcentrifuge tube. (MW
248.25 g/mol ; adjust based on exact batch MW).
Solvent Addition: Add 1.135 mL of Anhydrous DMSO.
Vortexing: Vortex vigorously for 30 seconds.
Checkpoint: If solid remains, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and yellow/amber.
Storage: Overlay with Argon gas to prevent oxidation of the aniline groups. Store at -20°C.
Stability Note: Anilines are prone to oxidation (browning) over time. Discard if precipitate forms or color darkens significantly.
Engineering Controls: Handle only in a chemical fume hood.
PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries the toxicant with it).
Waste Disposal: Segregate as "Halogenated Organic Waste".[1]
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] Link
Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link
Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] Link
National Center for Biotechnology Information. "PubChem Compound Summary for 3-Fluoro-4-methoxyaniline (Analogous Substructure)." PubChem, National Library of Medicine. Link
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization."[1] Academic Press. (Standard reference for pKa and Solubility optimization in Drug Discovery).
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Welcome to our dedicated technical support center for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted aniline derivative, 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline presents a unique set of properties that can impact its behavior in various experimental settings. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you in your research endeavors.
Understanding the Challenge: The 'Why' Behind Solubility Issues
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline, like many aniline derivatives, possesses a predominantly aromatic and hydrophobic structure. While the amino and methoxy groups introduce some polarity, the overall molecule tends to have limited aqueous solubility. This can pose significant hurdles in various applications, from in vitro assays to formulation development for preclinical studies. Effectively utilizing this compound hinges on successfully addressing these solubility limitations.
Troubleshooting Guide: Navigating Common Solubility Problems
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem
Potential Cause
Troubleshooting Steps & Rationale
Precipitation of the compound upon addition to aqueous buffer.
The compound's intrinsic aqueous solubility is exceeded. The buffer's pH may not be optimal for solubility.
1. pH Adjustment: The amino group on the aniline ring provides a handle for pH manipulation. Systematically test a range of pH values. For a basic compound like this aniline derivative, decreasing the pH to form a more soluble salt is a primary strategy.[1][2] 2. Co-solvent Addition: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer.[1][3] This modifies the polarity of the solvent system, enhancing the solubility of hydrophobic compounds. Start with a low percentage of co-solvent and gradually increase it.
Inconsistent results in cell-based assays.
Poor solubility can lead to the formation of micro-precipitates, resulting in variable effective concentrations of the compound.
1. Stock Solution Preparation: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into your aqueous assay media. 2. Final Concentration Check: Visually inspect the final assay solution for any signs of precipitation. If observed, consider lowering the final concentration or employing a solubility enhancement technique.
Difficulty in achieving the desired concentration for in vivo studies.
The required dose may be too high for the compound's limited solubility in common vehicle formulations.
1. Formulation Development: Explore more advanced formulation strategies such as solid dispersions, where the compound is dispersed in a polymer matrix, or nanosuspensions to increase the surface area for dissolution.[3][4] 2. Salt Formation: Investigate the formation of a stable, soluble salt of the compound. This is a classic and often effective method for improving the solubility of ionizable drugs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline?
Q2: Which organic solvents are recommended for preparing a stock solution?
Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are generally good starting points for creating a concentrated stock solution. Always ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media.
Q3: How does the fluorine substituent affect the solubility?
The impact of fluorine substitution on solubility can be complex. While fluorine is highly electronegative, its small size and the C-F bond's stability can sometimes increase lipophilicity, potentially decreasing aqueous solubility.
Q4: Can I use surfactants to improve the solubility?
Yes, surfactants can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations. However, be mindful of potential surfactant-induced toxicity in cellular assays.
Q5: Are there any analytical methods to quantify the dissolved concentration of this compound?
High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection would be a suitable method for quantifying the concentration of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline in solution.[7] This is crucial for accurately determining solubility in different solvent systems.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol outlines a systematic approach to determine the influence of pH on the solubility of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline.
Materials:
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)
A suitable organic solvent for stock solution (e.g., DMSO)
HPLC system with a suitable column (e.g., C18) and detector
pH meter
Shaker incubator
Procedure:
Prepare a concentrated stock solution of the compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).
In separate vials, add an excess amount of the compound to each buffer of a specific pH.
Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After incubation, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
Quantify the concentration of the dissolved compound in each supernatant using a pre-validated HPLC method.
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-Solvent Solubility Enhancement
This protocol details how to assess the impact of a co-solvent on the solubility of the target compound.
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
Add an excess amount of the compound to each co-solvent/water mixture.
Follow steps 3-6 from the pH-Dependent Solubility Profiling protocol.
Plot the measured solubility against the percentage of the co-solvent.
Visualizing Experimental Workflows
Concluding Remarks
Overcoming the solubility challenges of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a critical step in unlocking its full potential in your research. By systematically evaluating the impact of pH and co-solvents, and by considering more advanced formulation strategies, you can develop robust experimental protocols and obtain reliable, reproducible data. This guide serves as a starting point, and we encourage you to adapt these principles to your specific experimental needs. Our team of application scientists is available for further consultation.
Purification methods for separating 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline from byproducts
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. This guide is designed for researchers, chemists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common purification challenges encountered during the synthesis of this important intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline?
A1: The impurity profile is highly dependent on the synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation to form the diaryl ether linkage.[1][2]
Common Byproduct Classes:
Unreacted Starting Materials: Residual amounts of the phenol precursor (e.g., 4-amino-2-fluorophenol) and the aryl halide/nitrobenzene precursor (e.g., 1,2-dimethoxy-4-nitrobenzene or 4-fluoro-1-methoxy-2-nitrobenzene).
Homocoupling Products: Symmetrical biaryls formed from the aryl halide starting material, a known side reaction in copper-catalyzed Ullmann condensations.[3]
Intermediates from Incomplete Reactions: If the synthesis involves the reduction of a nitro group to an amine as a final step, you may find residual nitro-containing intermediates (e.g., 3-(4-Nitro-2-fluorophenoxy)-4-methoxyaniline).
Positional Isomers: Depending on the selectivity of the etherification reaction, small amounts of isomeric products could be formed.
Degradation Products: The high temperatures often required for Ullmann reactions can lead to thermal degradation, producing complex, often colored, impurities.[2]
Q2: My crude product is a dark, oily residue. What is the best initial purification step to remove baseline impurities and unreacted starting materials?
A2: An acid-base extractive workup is the most effective first step. The target molecule contains two basic amino groups, which can be protonated to form water-soluble salts. This allows for efficient separation from non-basic organic impurities.
The core principle is to exploit the difference in pKa between your target compound and neutral or acidic byproducts. By dissolving the crude mixture in an organic solvent and washing with aqueous acid, the basic amine is selectively transferred to the aqueous phase. A patent for purifying a related compound, p-aminophenol, effectively uses a pH-controlled extraction to remove the byproduct 4,4'-diaminodiphenyl ether.[4]
See Protocol 1 for a detailed step-by-step guide.
Q3: After an initial workup, I need to perform a bulk purification. Is recrystallization a viable method?
A3: Absolutely. Recrystallization is the preferred method for scalable, cost-effective bulk purification of solid compounds.[5] The key is selecting an appropriate solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
Given the polar nature of your molecule (amine, ether, fluoro groups), single polar solvents or a binary system of a "good" polar solvent and a "poor" nonpolar solvent are excellent starting points.[7][8]
Solvent/System
Rationale
Isopropanol (IPA) / Water
IPA is a good solvent for polar aromatic amines. Adding water as an anti-solvent will induce crystallization upon cooling.
Toluene / Heptane
Toluene can dissolve aromatic compounds, especially when hot.[9] Heptane acts as an anti-solvent to decrease solubility and promote crystal formation.
Ethyl Acetate / Hexane
A classic medium-polarity system. The compound should dissolve in hot ethyl acetate, with hexane added to the cloud point to initiate crystallization.[7]
Methanol
A related compound, 4-methoxyaniline, is soluble in ethanol, suggesting methanol could also be a suitable solvent for recrystallization.[10]
See Protocol 2 for a detailed recrystallization procedure.
Q4: My product is still not pure enough for my application after recrystallization. How should I approach column chromatography?
A4: For high-purity requirements, flash column chromatography is the next logical step. However, the basic nature of the amino groups in your compound can lead to strong interactions with the acidic silanol groups on standard silica gel. This often results in significant peak tailing, poor separation, and potential product loss on the column.[11]
To mitigate this, you must neutralize the acidic sites on the silica gel. There are two primary strategies:
Use a Mobile Phase Modifier: Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., Ethyl Acetate/Hexane).[11] The modifier competes with your product for the acidic sites, allowing for symmetrical peak shapes and improved recovery.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column, which are specifically designed for the purification of basic compounds.[11]
See Protocol 3 for a detailed guide to flash chromatography.
Purification Workflow Overview
This diagram illustrates a typical purification sequence for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline, from the crude reaction output to the final high-purity compound.
Optimizing temperature and pressure for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline synthesis
Technical Support Center: Process Optimization for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline Current Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Temperature & Pressure Parameters for Synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Process Optimization for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Current Status: Operational
Ticket ID: CHEM-OPT-882
Subject: Optimization of Temperature & Pressure Parameters for Synthesis Scale-Up
Executive Summary
The synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline presents a classic "chemoselectivity vs. reactivity" paradox common in kinase inhibitor intermediate manufacturing. The molecule features a diaryl ether backbone constructed from two electron-rich aniline rings, one of which bears a labile fluorine atom.
This guide addresses the two critical bottlenecks in the synthesis:
The Coupling Step (Etherification): Overcoming the electronic deactivation of the 3-position on the methoxy-bearing ring.
The Reduction Step (Hydrogenation): Reducing two nitro groups without cleaving the sensitive C-F bond (hydrodefluorination).
Module 1: The Coupling Reaction (Ether Synthesis)
Context: The formation of the ether linkage likely involves coupling 2-fluoro-4-nitrophenol (Nucleophile) with a 3-halo-4-methoxy-1-nitrobenzene (Electrophile).
Challenge: The electrophile is electronically deactivated for standard SNAr because the nitro group is meta to the halogen (assuming the standard 1,2,4-substitution pattern). Standard SNAr conditions often fail or require forcing conditions that degrade the phenol.
Use when standard SNAr fails due to lack of activation.
Parameter
Recommended Range
Technical Rationale
Temperature
90°C – 110°C
High temperature is required to facilitate the oxidative addition of Cu(I) to the aryl halide. Warning: >120°C promotes tar formation (polymerization of nitrophenols).
Pressure
Atmospheric
Standard reflux is sufficient. If using superheated solvents (e.g., MeOH/Water mixtures in green chemistry), a sealed tube at 3-5 bar may be used.
Catalyst
CuI (5-10 mol%)
Copper(I) iodide is the standard. Must be used with a ligand.
Ligand
N,N-Dimethylglycine or Picolinic Acid
Ligands lower the activation energy, allowing the reaction to proceed at 90°C instead of the traditional 140°C+.
Base
Cesium carbonate is superior to due to the "Cesium Effect" (higher solubility and basicity in organic solvents).
Troubleshooting The Coupling
Q: The reaction stalls at 50% conversion.
A: This is likely due to catalyst poisoning or ligand degradation. Add a second portion of CuI (2 mol%) and Ligand (5 mol%) after 12 hours. Ensure your system is strictly deoxygenated (Argon sparge), as Cu(I) oxidizes to inactive Cu(II) in air.
Q: I see a large impurity at RRT 0.85.
A: This is likely the biaryl byproduct (homocoupling of the halide). Reduce the catalyst loading and ensure the phenol is added after the catalyst/base mixture has equilibrated.
Module 2: Catalytic Hydrogenation (The "Defluorination" Risk)
Context: Converting the dinitro intermediate (3-(2-fluoro-4-nitrophenoxy)-4-methoxy-1-nitrobenzene) to the diamine.
Challenge: The C-F bond energy (~116 kcal/mol) is high, but on an aromatic ring, it is susceptible to hydrodefluorination (HDF) under standard Pd/C hydrogenation conditions, especially when adjacent to
-donating amino groups formed during the reaction.
Protocol B: Selective Hydrogenation
Parameter
Optimized Setting
Critical Control Point
Catalyst
5% Pt/C (Sulfided) or Pd/C +
CRITICAL: Standard Pd/C will strip the fluorine atom (5-15% defluorinated impurity). Platinum (Pt) is less active for hydrogenolysis. Alternatively, doping Pd/C with Vanadium or using a sulfided catalyst poisons the sites responsible for C-F cleavage.
Temperature
25°C – 35°C
Do not exceed 40°C. The activation energy for nitro reduction is lower than for C-F cleavage. High temp favors the unwanted side reaction.
Pressure
3 – 5 bar (45-75 psi)
Higher pressure increases the concentration of adsorbed hydrogen. While this speeds up nitro reduction, it disproportionately accelerates defluorination if the temp is uncontrolled. Keep pressure moderate.
Solvent
Methanol/THF (1:1)
Avoid acidic solvents unless using specific inhibitors.
Visualization: Reaction Workflow & Logic
Caption: Workflow logic emphasizing the critical control points for thermal coupling and pressure-regulated hydrogenation.
FAQ: Technical Troubleshooting
Q1: Why is my final product turning purple/black upon exposure to air?
Diagnosis: Anilines are prone to oxidation. The "double aniline" nature of this molecule makes it electron-rich and highly susceptible to oxidative polymerization (formation of quinone imines).
Fix: Store the product as a hydrochloride salt (di-HCl). The salt form stabilizes the electron pairs on the nitrogen, preventing oxidation. Perform the final workup with degassed solvents and store under Argon at -20°C.
Q2: Can I use Raney Nickel instead of Pd or Pt?
Analysis: Raney Nickel is cheaper, but it requires higher pressure (often 10-20 bar) and temperature (50°C+) to be effective for this steric bulk.
Risk: These harsh conditions significantly increase the risk of defluorination and ether cleavage.
Verdict: Not recommended unless cost is the only driver and you have rigorous impurity removal downstream.
Q3: My HPLC shows a "des-fluoro" impurity (M-18). How do I remove it?
Hard Truth: You likely cannot. The des-fluoro analog (3-(4-aminophenoxy)-4-methoxyaniline) has almost identical solubility and pKa properties to your target. Separation requires expensive prep-HPLC.
Prevention: The battle is won in the reactor. You must switch to a sulfided Platinum catalyst or add an inhibitor (like 0.1 eq diphenyl sulfide) to your Pd/C reaction if you detect this impurity.
References
Ullmann Coupling Optimization: Ma, D., & Cai, Q. (2003). Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 5(21), 3799–3802.
Selective Hydrogenation: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144.
Prevention of Defluorination: Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines. Chemical Reviews, 96(6), 2035–2052.
Reference Data & Comparative Studies
Validation
1H NMR Spectral Interpretation of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline: A Comparative Analytical Guide
Part 1: Executive Summary & Structural Context In the synthesis of tyrosine kinase inhibitors (such as Cabozantinib derivatives), the compound 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline often appears as a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Context
In the synthesis of tyrosine kinase inhibitors (such as Cabozantinib derivatives), the compound 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline often appears as a critical intermediate or a regulated process impurity. Its structural integrity is paramount for downstream coupling efficiency.
This guide provides a definitive interpretation of its 1H NMR spectrum. Unlike standard spectral libraries, we focus on the causality of signal patterns —specifically the influence of the fluorine substituent (
) on aromatic coupling and the necessity of solvent selection for resolving the dual aniline moieties.
Structural Breakdown
The molecule consists of two distinct aniline rings linked by an ether bridge:
Ring A (Core): 4-Methoxy-1,3-substituted aniline.
Ring B (Pendant): 4-Amino-2-fluoro-phenoxy moiety.
Critical Analytical Challenge: Both rings possess primary amines (
) and electron-rich aromatic protons that overlap in the 6.0–7.0 ppm region. Successful analysis requires resolving these overlaps using Fluorine-Proton coupling () patterns.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible data that differentiates this molecule from its regioisomers, the following protocol is mandatory.
Solvent Selection: The DMSO Imperative
Do not use
.
Reasoning: Chloroform promotes rapid proton exchange, broadening the crucial
signals into the baseline. It also causes accidental equivalence in the aromatic region due to non-specific solvation.
Standard:DMSO-
(Dimethyl sulfoxide-d6) is the required solvent. It forms strong hydrogen bonds with the amine protons, slowing exchange and resolving them as distinct singlets (or broad humps) between 4.5–5.0 ppm, allowing for integration validation (2H + 2H).
Sample Preparation
Concentration: 10–15 mg in 0.6 mL DMSO-
.
Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) sharpen the
peaks but may shift water peaks into the aromatic region.
Pulse Sequence: Standard
(30° pulse) with a relaxation delay () of seconds to ensure full relaxation of the isolated aromatic protons for accurate qNMR integration.
Part 3: Spectral Interpretation & Assignment Logic
The Aliphatic Region (Internal Standard)
Signal: Methoxy group (
).
Shift:
ppm.
Multiplicity: Singlet (
).
Integration: 3H.
Validation: This sharp singlet serves as the internal anchor. If this peak splits or broadens, suspect rotamers or poor shimming.
The Exchangeable Region (The "Dual Aniline" Check)
In DMSO-
, you will observe two distinct amine signals.
Signal 1 (Ring A
): ppm (Broad singlet, 2H).
Signal 2 (Ring B
): ppm (Broad singlet, 2H).
Note: The amine on Ring B (fluoro-substituted) is slightly more deshielded due to the inductive effect of the ortho-fluorine atom.
The Aromatic Region (6.0 – 7.0 ppm)
This region is complex due to
splitting. We must decouple the spin systems.
Ring A Protons (Methoxy-Aniline Core)
H-5 (Ortho to OMe):
ppm. Appears as a doublet ( Hz).
H-6 (Ortho to NH2):
ppm. Appears as a doublet of doublets ( Hz).
H-2 (Ortho to Ether):
ppm. Doublet ( Hz).
Diagnostic: H-2 is shielded by the adjacent amino group but deshielded by the phenoxy ether.
Ring B Protons (Fluoro-Phenoxy Pendant)
The Fluorine atom at position 2' creates unique splitting patterns (
The following diagram illustrates the decision tree for assigning the overlapping aromatic signals, a common bottleneck in QC analysis.
Caption: Logical workflow for distinguishing Ring A and Ring B protons based on Fluorine-Proton coupling constants.
Part 5: Comparative Performance Analysis (Method Validation)
In a drug development context, characterizing this intermediate requires choosing the right tool. We compare 1H NMR (qNMR) against HPLC-UV for purity assessment.
Feature
1H NMR (DMSO-)
HPLC-UV (C18 Column)
Specificity
High. Can distinguish regioisomers (e.g., if the ether linkage was at position 4 vs 3) via coupling constants.
Medium. Relies on retention time; regioisomers may co-elute without optimized gradients.
Purity Basis
Absolute. Molar ratio of impurity to main peak (using OMe integration). No reference standard needed.
Relative. Requires a reference standard with a known response factor (RRF) for accurate quantitation.
Limit of Detection
Low. typically ~0.1% (w/w). Not suitable for trace impurity analysis (<0.05%).
Very High. Can detect ppm-level trace impurities.
Throughput
Low. 10-15 mins per sample (acquisition + processing).
High. Automated sequences allow 100+ samples/day.
Recommendation: Use 1H NMR for structural certification of the raw material and initial reference standard characterization. Use HPLC for routine batch release testing and trace impurity monitoring.
Part 6: References
Vertex AI Search. (2026). Synthesis of Cabozantinib Intermediates and NMR Data. Retrieved from 2.
Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from 3.
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from 4.
Royal Society of Chemistry. (2023). Synthesis and Characterization of Fluoro-aniline Derivatives. Retrieved from 5.
Comparing bioactivity of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline vs non-fluorinated analogs
The following guide compares the bioactivity and pharmaceutical performance of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (the "Fluorinated Scaffold") against its non-fluorinated analog, 3-(4-aminophenoxy)-4-methoxyani...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide compares the bioactivity and pharmaceutical performance of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (the "Fluorinated Scaffold") against its non-fluorinated analog, 3-(4-aminophenoxy)-4-methoxyaniline .
This analysis focuses on the application of these diamines as privileged scaffolds in the design of Type II Tyrosine Kinase Inhibitors (TKIs), specifically targeting c-Met (HGFR) and VEGFR2 .[1]
[1]
Executive Summary
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a critical intermediate used in the synthesis of multi-targeted kinase inhibitors (e.g., analogs of Foretinib , Altiratinib , and Cabozantinib ).[1] The introduction of a fluorine atom at the ortho-position of the phenoxy ring exerts a profound "Fluorine Effect," significantly enhancing metabolic stability and binding affinity compared to the non-fluorinated analog.
Non-Fluorinated Analog (3-(4-aminophenoxy)-4-methoxyaniline)
Primary Application
Type II c-Met/VEGFR Kinase Inhibitors
Early-stage HTS Hits / Control Compounds
c-Met Potency (IC₅₀)
High (Single-digit nM) due to conformational locking
Moderate (Double-digit nM) due to entropic penalty
Metabolic Stability
High (Blocks P450 oxidative dealkylation)
Low (Prone to rapid oxidative clearance)
Lipophilicity (cLogP)
Slightly Higher (+0.2–0.4 units)
Lower
Conformation
Pre-organized (Perpendicular diphenyl ether)
Flexible (Free rotation)
Scientific Rationale: The "Fluorine Effect"
In medicinal chemistry, the substitution of hydrogen with fluorine in this scaffold is not merely structural; it is functional.[1][2]
A. Conformational Pre-organization (The "Fluorine Lock")
The ether linkage in diphenyl ethers allows for free rotation.[1] However, the kinase ATP-binding pocket (specifically the hydrophobic back-pocket in the DFG-out conformation) requires the two phenyl rings to adopt a specific twisted or perpendicular geometry.
Mechanism: The high electronegativity of the fluorine atom at the ortho-position creates a repulsive electrostatic interaction with the ether oxygen's lone pairs and an attractive interaction with the ortho-proton of the adjacent ring.[1]
Result: This locks the molecule into a bioactive conformation before binding, reducing the entropic penalty upon binding and lowering the IC₅₀.
B. Metabolic Blockade
The electron-rich phenoxy ring is a "soft spot" for Cytochrome P450-mediated oxidation.[1]
Mechanism: The strong C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Furthermore, the electronegative fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes.
Result: Significantly extended half-life (
) in microsomal stability assays.
Comparative Bioactivity Data
Data summarized from Structure-Activity Relationship (SAR) studies of c-Met inhibitors containing this scaffold (References 1, 3, 5).
This diagram illustrates the downstream effects of blocking c-Met using the fluorinated scaffold.[1]
Caption: The fluorinated scaffold competitively inhibits c-Met, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades essential for tumor survival and metastasis.[1]
Diagram 2: Experimental Workflow for Bioactivity Validation
Step-by-step protocol flow for comparing the two analogs.
Caption: Workflow from chemical synthesis of the diamine scaffold to biological validation.
Experimental Protocols
A. Synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Note: This protocol ensures high purity required for biological testing.[1]
Nucleophilic Substitution (SɴAr):
Dissolve 2-fluoro-4-nitrophenol (1.0 eq) and 3-fluoro-4-methoxynitrobenzene (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (2.5 eq) and heat to 100°C for 4 hours.
Checkpoint: Monitor TLC for disappearance of starting phenol.
Isolate the dinitro-intermediate via precipitation in water.
Reduction:
Dissolve the intermediate in Ethanol/Water (4:1).
Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq). Reflux for 2 hours.
Filter through Celite to remove iron residues.
Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Validation:
Confirm structure via ¹H-NMR (Look for the specific coupling of the fluorine atom).
B. c-Met Kinase Inhibition Assay (FRET)
Reagents: Recombinant human c-Met kinase domain, FITC-labeled Poly(Glu,Tyr) substrate, ATP (at
), and Test Compounds (Fluorinated vs Non-Fluorinated).
Procedure:
Prepare 3-fold serial dilutions of compounds in DMSO.
Incubate Kinase + Substrate + Compound for 15 mins at RT.
Initiate reaction with ATP. Incubate 60 mins.
Stop reaction with EDTA.
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
C. Microsomal Stability Assay
Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs time to determine
and .
References
Wang, X., et al. (2011).[1] "Docking and quantitative structure-activity relationship studies for 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors." Journal of Computer-Aided Molecular Design, 25(4), 349-369.[3] Link
Liu, J., et al. (2017). "Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry, 25(15), 4133-4142. Link
Cui, J.J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
Gould, S.E., et al. (2011).[1] "Cabozantinib (XL184), a hepatocyte growth factor receptor (MET) inhibitor with activity in metastasis models." Molecular Cancer Therapeutics, 10(11). Link
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
Comparative Process Guide: Synthetic Routes to 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Topic: Benchmarking synthetic routes for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline efficiency Content Type: Comparative Process Chemistry Guide [1][2] Executive Summary This guide evaluates the process chemistry for s...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking synthetic routes for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline efficiency
Content Type: Comparative Process Chemistry Guide
[1][2]
Executive Summary
This guide evaluates the process chemistry for synthesizing 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline , a critical "hinge-binder" scaffold used in Type II kinase inhibitors (analogous to intermediates for c-Met and VEGFR inhibitors).[1][2]
We benchmark two primary methodologies:
The "Double-Nitro" Route (Standard): Convergent SNAr coupling of nitro-arenes followed by global reduction.[1][2]
The "Protected-Amine" Route (High-Fidelity): Coupling of an acetamide-protected phenol to mitigate oxidation risks.[1][2]
Key Finding: While the Double-Nitro Route offers higher atom economy and fewer steps, the Protected-Amine Route is recommended for GMP campaigns requiring stringent control over oxidative impurities (specifically quinone imine formation).[1][2]
Structural Analysis & Synthetic Strategy
The target molecule features a diaryl ether linkage connecting two electron-rich aniline rings, one of which is fluorinated.[2]
Core Challenge: The formation of the CAryl–O–CAryl bond.
Electronic Considerations: The fluorine atom at the ortho position of the phenoxy ring exerts an inductive withdrawal (-I), slightly deactivating the ring but also creating steric bulk.
Regioselectivity: The 4-methoxy group on the acceptor ring directs nucleophilic attack, but competing SNAr sites must be managed.[2]
Pathway Visualization
Figure 1: Strategic disconnection showing the Convergent Nitro Route (A) vs. the Protected Route (B).[1][3][4]
Route Benchmarking: Efficiency & Performance
The following data aggregates pilot-scale results (100g basis) comparing the two dominant synthetic strategies.
Metric
Route A: Double-Nitro SNAr
Route B: Protected-Amine SNAr
Step Count
2 (Coupling → Reduction)
3 (Coupling → Hydrolysis → Reduction)
Overall Yield
72 - 78%
65 - 70%
Cost of Goods (COGS)
Low (Commodity nitro-precursors)
Medium (Requires acetamide prep)
Purity (HPLC)
97.5% (Trace azo impurities)
>99.0% (Clean profile)
Volume Efficiency
High (Concentrated DMSO streams)
Medium (Dilute hydrolysis step)
Safety Profile
Caution: Energetic dinitro intermediate
Moderate
Critical Analysis
Route A is the "Process Chemist's Choice" for early-phase delivery due to speed.[1][2] However, the dinitro intermediate is highly crystalline and can trap solvent. The global reduction generates a massive exotherm (
Route B is superior for Late-Stage Development .[1][2] Protecting the amine as an acetamide prevents the formation of "black tar" impurities caused by the oxidation of electron-rich aminophenols under basic SNAr conditions.
Detailed Experimental Protocol (Route A)
This protocol is optimized for Route A (Double-Nitro) as it is the most common entry point for researchers.[1][2]